molecular formula C11H12F3NO B13164239 (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one

(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one

Cat. No.: B13164239
M. Wt: 231.21 g/mol
InChI Key: DRMRVGAOPWTKPZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated pentanone, reacts with an amine source under controlled conditions. The reaction may require the use of a base to facilitate the substitution and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under suitable conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted pentanones, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy for tracking molecular interactions.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one: shares similarities with other trifluoromethylated compounds, such as trifluoromethylbenzene and trifluoromethylphenylketone.

    This compound: is also comparable to amino-substituted pentanones, such as 4-amino-4-phenylpentan-2-one.

Uniqueness

The uniqueness of this compound lies in its combination of an amino group, a trifluoromethyl group, and a phenyl group on a pentanone backbone. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one

InChI

InChI=1S/C11H12F3NO/c1-8(16)7-10(15,11(12,13)14)9-5-3-2-4-6-9/h2-6H,7,15H2,1H3/t10-/m1/s1

InChI Key

DRMRVGAOPWTKPZ-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)C[C@@](C1=CC=CC=C1)(C(F)(F)F)N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.